molecular formula C12H13NO B3162631 8-Methoxy-2,5-dimethylquinoline CAS No. 87927-05-7

8-Methoxy-2,5-dimethylquinoline

Cat. No. B3162631
CAS RN: 87927-05-7
M. Wt: 187.24 g/mol
InChI Key: QMLXKKFVQPSLHA-UHFFFAOYSA-N
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Description

8-Methoxy-2,5-dimethylquinoline is a chemical compound that has been studied for its potential antitumor properties . It has been found to inhibit the proliferation of HCT116 and Caco-2 cells, block the cell cycle in the G2/M phase, decrease the cell mitochondrial membrane potential, and induce apoptosis .

Scientific Research Applications

Future Directions

The retrieved papers suggest that 8-Methoxy-2,5-dimethylquinoline is a promising lead compound for anticancer activity in the treatment of human colorectal cancer . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

8-methoxy-2,5-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-4-7-11(14-3)12-10(8)6-5-9(2)13-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXKKFVQPSLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2,5-dimethylquinoline

Synthesis routes and methods

Procedure details

To a solution of 0.34 l concentrated HCl at 40° C. was added 275 parts 2-methoxy-5-methylaniline and further heated to 80° C. Then 154 parts crotonaldehyde was added dropwise, heated to 100° C. for 1 hour. The reaction was cooled to 30° C. and poured into 2.5 l ice water and neutralized with 50% NaOH. The product was filtered, washed with water, water pressed, washed with hexane and air dried to give 65% yield of 2,5-dimethyl-8-methoxyquinoline.
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0.34 L
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[Compound]
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ice water
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2.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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